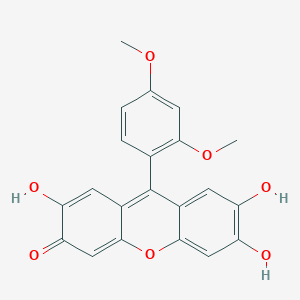![molecular formula C11H12O3S B12554729 Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- CAS No. 190328-70-2](/img/structure/B12554729.png)
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- is an organic compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused ring system composed of a benzene ring and a thiophene ring. This specific compound is characterized by the presence of methanol and dimethoxy groups attached to the benzothiophene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- typically involves the reaction of substituted benzene derivatives with sulfur-containing reagents. One common method involves the use of 2-bromobenzene derivatives and sodium sulfide or potassium sulfide to form the benzothiophene core . The methanol and dimethoxy groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The methanol and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparison with Similar Compounds
Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- can be compared with other benzothiophene derivatives, such as:
Benzo[b]thiophene-2-methanol: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
Benzo[b]thiophene-2-carboxylic acid: Contains a carboxyl group instead of a methanol group, leading to different reactivity and applications.
Benzo[b]thiophene-2-thiol: Contains a thiol group, which imparts different chemical reactivity and potential biological activities.
The presence of methanol and dimethoxy groups in Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- makes it unique and provides it with specific properties that are valuable in various research and industrial applications.
Properties
CAS No. |
190328-70-2 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C11H12O3S/c1-13-9-3-4-10(14-2)11-8(9)5-7(6-12)15-11/h3-5,12H,6H2,1-2H3 |
InChI Key |
CBFMKYQUDWCPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=C(C=C1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


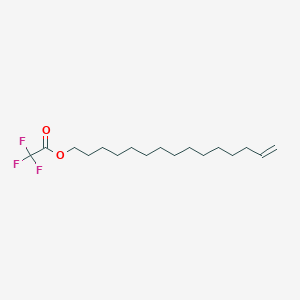
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
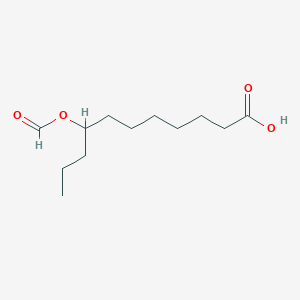
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
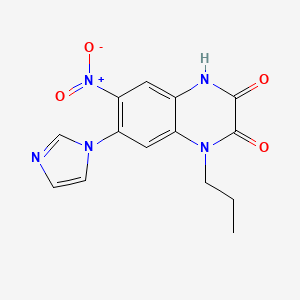
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)

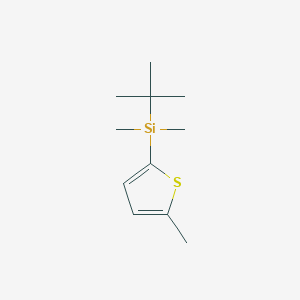
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
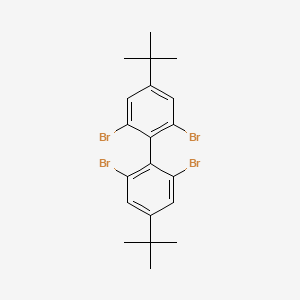
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
